Methyl 1-tert-butylbenzoimidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-tert-butylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-7-9(12(16)17-4)5-6-11(10)15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHVMLVBBICJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742759 | |
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-26-5 | |
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Functionalized o-Phenylenediamines
A common approach to benzimidazoles involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For the target molecule, 4-tert-butyl-o-phenylenediamine could react with a methyl ester-containing carbonyl precursor (e.g., methyl 2-oxoacetate) under acidic conditions:
Key Parameters :
Table 1: Cyclocondensation Reaction Optimization
Post-Functionalization of Pre-Formed Benzimidazole
An alternative strategy involves synthesizing the benzimidazole core first, followed by sequential functionalization:
Step 1: Synthesis of Benzimidazole-5-Carboxylic Acid
Reaction of o-phenylenediamine with diethyl oxaloacetate under acidic conditions yields benzimidazole-5-carboxylic acid:
Key Adjustments :
Step 2: Esterification
The carboxylic acid is esterified using methanol and thionyl chloride:
Optimization Data :
Transition Metal-Catalyzed Coupling
Recent advances in C–N bond formation suggest palladium or copper catalysis for introducing the tert-butyl group. For example, a Ullmann-type coupling between 5-bromobenzoimidazole-5-carboxylate and tert-butylamine could be explored:
Conditions :
-
Catalyst : CuI (10 mol%), L-proline (20 mol%).
-
Solvent : DMSO at 100°C.
Purification and Characterization
-
Recrystallization : Heptane or ethyl acetate/hexane mixtures yield >98% purity.
-
Chromatography : Silica gel chromatography with 3:1 hexane/ethyl acetate for lab-scale purification.
-
Spectroscopic Data :
Challenges and Mitigation Strategies
-
Byproduct Formation : Competing alkylation at the 3-position of benzimidazole can occur. Using bulky bases (e.g., NaH) in NMP minimizes this.
-
Ester Hydrolysis : Avoid aqueous workup at extreme pH. Use anhydrous conditions during esterification.
Comparative Analysis of Methods
Table 2: Method Efficacy and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 60–70 | High | Moderate |
| Post-Functionalization | 80–90 | Moderate | High |
| Metal-Catalyzed | 40–50 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: Methyl 1-tert-butylbenzoimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Nitro or halogen-substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 1-tert-butylbenzoimidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-tert-butylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of purine bases, allowing it to bind to nucleic acid-binding sites and inhibit the activity of certain enzymes . This interaction can disrupt cellular processes and lead to the compound’s biological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 1-tert-butylbenzoimidazole-5-carboxylate, a comparative analysis with structurally analogous compounds is provided below:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Insights
Substituent Effects :
- The tert-butyl group in this compound introduces significant steric hindrance compared to smaller groups like methyl (e.g., Ethyl 1-methyl-1H-benzimidazole-5-carboxylate). This bulkiness may reduce solubility in polar solvents but enhance thermal stability and resistance to enzymatic degradation .
- Ethyl vs. Methyl Ester : Ethyl esters (e.g., Ethyl 1-methyl-... in ) generally exhibit lower reactivity in hydrolysis compared to methyl esters due to increased alkyl chain length, impacting their utility in prodrug designs .
Ring System Variations :
- Methyl 1-tert-butylazetidine-2-carboxylate (CAS: 18085-35-3) shares a tert-butyl group but replaces the benzoimidazole core with an azetidine ring. This difference alters electronic properties and ring strain, making it more suitable for studies on constrained peptide mimics .
Synthetic Utility: Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate () features additional phenolic and methoxy substituents, broadening its applicability in photophysical or antioxidant research. However, its synthetic complexity may limit scalability.
Commercial Availability :
- This compound remains commercially available (98% purity), whereas Ethyl 1-methyl-1H-benzimidazole-5-carboxylate has been discontinued, highlighting supply-chain considerations for researchers .
Biological Activity
Methyl 1-tert-butylbenzoimidazole-5-carboxylate is a compound that has garnered interest due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.
- Molecular Formula : C13H16N2O2
- Molecular Weight : Approximately 232.28 g/mol
- Structure : The compound features a benzoimidazole core, characterized by a bicyclic structure that includes both benzene and imidazole rings. The presence of the tert-butyl group enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Interaction : The compound can bind to specific enzymes, potentially modulating their activity. This interaction may inhibit enzymes involved in processes such as inflammation and cancer cell proliferation.
- Receptor Binding : It may also interact with various receptors, influencing signaling pathways that are critical for cellular responses.
Biological Activities
Research has indicated that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of HeLa cells, a cervical cancer cell line.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound. Below is a summary of key findings:
Comparison with Similar Compounds
This compound shares structural similarities with other compounds but possesses unique features that may enhance its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C13H16N2O2 | Contains a tert-butyl group enhancing lipophilicity |
| Tert-butyl 5-methylbenzimidazole-1-carboxylate | C13H16N2O2 | Different position of substituents on the ring |
| Methyl benzimidazole-2-carboxylate | C10H10N2O2 | Lacks the tert-butyl group, smaller structure |
The structural modifications in this compound likely influence its solubility and interaction with biological targets, potentially enhancing its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-tert-butylbenzoimidazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of substituted benzimidazole precursors with methylating agents. For example, refluxing 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF using Na₂S₂O₅ as a catalyst yields methyl benzimidazole carboxylate derivatives . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time. Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing Methyl 1-tert-butylbenzoimidazole-5-carboxylate, and how are key functional groups identified?
- Methodological Answer :
- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~29 ppm (13C). The ester carbonyl (COOCH₃) resonates at ~165–170 ppm in 13C NMR .
- FTIR : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and aromatic C-H (benzimidazole) at ~3050 cm⁻¹ confirm structural motifs .
- HPLC-MS : Used to assess purity (>95%) and molecular ion peaks ([M+H]⁺) .
Q. How are common impurities in Methyl 1-tert-butylbenzoimidazole-5-carboxylate identified and mitigated during synthesis?
- Methodological Answer : Side products like unreacted amines or ester hydrolysis byproducts are detected via TLC (Rf comparison) or HPLC retention time shifts. Mitigation strategies include strict anhydrous conditions to prevent hydrolysis and using excess methylating agents to drive reactions to completion .
Advanced Research Questions
Q. How does the introduction of substituents (e.g., 4-methylpiperidinyl) at the benzimidazole 2-position influence bioactivity, and what computational tools predict binding affinities?
- Methodological Answer : Substituents modulate electronic and steric properties, affecting interactions with biological targets (e.g., bacterial enzymes). Molecular docking (AutoDock Vina) and MD simulations assess binding modes. For example, bulky tert-butyl groups may enhance lipophilicity, improving membrane penetration . Data from docking studies (e.g., interactions with ATP-binding pockets) guide rational design .
Q. How can X-ray crystallography resolve structural ambiguities in Methyl 1-tert-butylbenzoimidazole-5-carboxylate derivatives, and what software is recommended?
- Methodological Answer : SHELXL (via SHELX suite) is widely used for small-molecule refinement. Key steps:
- Data collection: High-resolution (<1.0 Å) datasets reduce model bias.
- Hydrogen atom placement: Riding model or difference Fourier maps.
- Validation: Check R-factors (<5%) and ADP consistency .
Q. How should researchers address contradictory bioactivity data across studies (e.g., varying antibacterial efficacy)?
- Methodological Answer : Contradictions arise from assay variability (e.g., MIC protocols) or structural heterogeneity (e.g., substituent regiochemistry). Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
